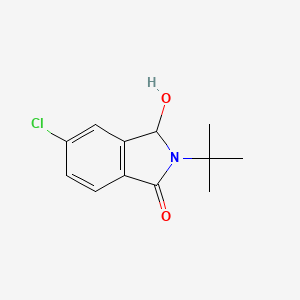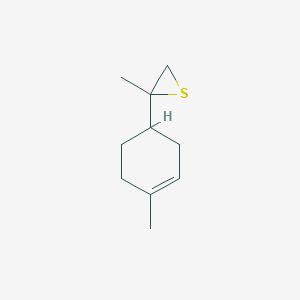
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione
Vue d'ensemble
Description
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione is a complex organic compound with a unique structure that combines a naphthalene derivative with an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the isoindole moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 8-Bromo-3,4-dihydronaphthalen-2 (1H)-one
- 7,8-Difluoro-3,4-dihydronaphthalen-2 (1H)-one
Uniqueness
Compared to similar compounds, 2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione stands out due to its combined naphthalene and isoindole structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H13NO3 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-(7-oxo-6,8-dihydro-5H-naphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-14-8-6-11-5-7-13(9-12(11)10-14)19-17(21)15-3-1-2-4-16(15)18(19)22/h1-5,7,9H,6,8,10H2 |
Clé InChI |
LQMHAQSWNXCDAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)




![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)



![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)
![1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester](/img/structure/B8576606.png)


